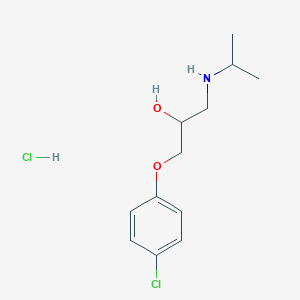
N-(4-chloro-2-methylphenyl)-1-(4-nitrobenzoyl)-4-piperidinecarboxamide
Overview
Description
N-(4-chloro-2-methylphenyl)-1-(4-nitrobenzoyl)-4-piperidinecarboxamide, commonly known as CNB-001, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CNB-001 is a small molecule that has been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In
Mechanism of Action
The exact mechanism of action of CNB-001 is not fully understood, but it is thought to work through multiple pathways. CNB-001 has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, CNB-001 has been shown to modulate the activity of several signaling pathways involved in neuronal survival and regeneration.
Biochemical and Physiological Effects
CNB-001 has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to reduce oxidative stress and inflammation, as well as promote neuronal survival and regeneration. CNB-001 has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of CNB-001 is its neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases. Additionally, CNB-001 has been shown to have a good safety profile in preclinical studies. However, one of the limitations of CNB-001 is that its exact mechanism of action is not fully understood, which makes it difficult to predict its efficacy in clinical trials.
Future Directions
There are several future directions for the research of CNB-001. One direction is to further investigate its mechanism of action to better understand how it works at the molecular level. Another direction is to conduct clinical trials to determine its efficacy in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of CNB-001 for therapeutic use. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for CNB-001 to facilitate its widespread use in research and potential clinical applications.
Conclusion
In conclusion, CNB-001 is a promising compound that has gained attention in the scientific community due to its potential therapeutic applications for neurodegenerative diseases. Its neuroprotective properties, good safety profile, and potential for cognitive improvement make it a promising candidate for further research and potential clinical use. However, further research is needed to fully understand its mechanism of action and determine its efficacy in clinical trials.
Scientific Research Applications
CNB-001 has been extensively studied in preclinical models of neurodegenerative diseases. It has been shown to have neuroprotective properties by reducing oxidative stress and inflammation, as well as promoting neuronal survival and regeneration. CNB-001 has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-1-(4-nitrobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-13-12-16(21)4-7-18(13)22-19(25)14-8-10-23(11-9-14)20(26)15-2-5-17(6-3-15)24(27)28/h2-7,12,14H,8-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCNEKSQHWIXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2-iodophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3540056.png)
![4-({4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B3540066.png)
![4-Bromo-N-{2-[4-(3-chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-methyl-benzenesulfonamide](/img/structure/B3540080.png)


![7-[(3-methoxybenzyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B3540100.png)
![N-{[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B3540114.png)

![N-(4-bromo-2,6-dimethylphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3540122.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3540129.png)
![3-(2-furyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B3540136.png)
![3-(4-isopropylphenyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acrylamide](/img/structure/B3540137.png)
![1-{N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B3540148.png)
![N-(3-bromo-4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3540151.png)
